molecular formula C5H7BrN2O2 B064235 4-Bromopyrazolidine-1,2-dicarbaldehyde CAS No. 162887-23-2

4-Bromopyrazolidine-1,2-dicarbaldehyde

Cat. No. B064235
M. Wt: 207.03 g/mol
InChI Key: UIIXOFPRKPPCBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromopyrazolidine-1,2-dicarbaldehyde and its derivatives involves several organic reactions. One method includes organocatalytic sequential α-amination and Corey-Chaykovsky reaction of aldehydes, leading to the high yield synthesis of 4-hydroxypyrazolidine derivatives with excellent enantio- and diastereoselectivities (Kumar, Venkataramasubramanian, & Sudalai, 2012). Another notable synthesis approach is the novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives through the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, proving the usefulness of these derivatives as building blocks for synthesizing 2-aminoimidazole alkaloids (Ando & Terashima, 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Bromopyrazolidine-1,2-dicarbaldehyde, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH), has been investigated through single crystal XRD. This reveals that 4BDBH crystallizes in the monoclinic system with space group P21/c, stabilized by a combination of intramolecular and intermolecular hydrogen bonds, and other interactions (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).

Chemical Reactions and Properties

4-Bromopyrazolidine-1,2-dicarbaldehyde participates in various chemical reactions, including the one-pot acid-promoted synthesis of 6-aminopyrazolopyrimidines, demonstrating the versatility of pyrazolidine derivatives in synthesizing heterocyclic compounds (Tseng, Tsai, Li, & Wong, 2019). Additionally, the catalytic asymmetric synthesis of 4-nitropyrazolidines illustrates access to optically active triamines, showcasing the potential of 4-Bromopyrazolidine-1,2-dicarbaldehyde derivatives in asymmetric synthesis (Lykke, Carlsen, Rambo, & Jørgensen, 2014).

Physical Properties Analysis

The physical properties of 4-Bromopyrazolidine-1,2-dicarbaldehyde derivatives are deeply influenced by their molecular structure. For instance, the crystal structures of two 4-bromopyrazole derivatives highlight the importance of N-H…N intermolecular hydrogen bonds in forming a three-dimensional network, affecting their solubility, melting point, and other physical properties (Foces-Foces, Llamas-Saiz, & Elguero, 1999).

Scientific Research Applications

Environmental Impact and Detection

  • Studies on brominated flame retardants (BFRs) highlight the environmental occurrence, potential risks, and analytical challenges of detecting such compounds. The research calls for more comprehensive monitoring and improved analytical methods to assess the impact of novel BFRs in various environments, indicating the importance of understanding the behavior of brominated compounds like 4-Bromopyrazolidine-1,2-dicarbaldehyde in environmental matrices (Zuiderveen, Slootweg, & de Boer, 2020).

Safety And Hazards

According to a safety data sheet, “4-Bromopyrazolidine-1,2-dicarbaldehyde” is classified as having acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2) .

Future Directions

While specific future directions for “4-Bromopyrazolidine-1,2-dicarbaldehyde” are not mentioned, pyrazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . This suggests potential future applications for similar compounds.

properties

IUPAC Name

4-bromopyrazolidine-1,2-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c6-5-1-7(3-9)8(2-5)4-10/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIXOFPRKPPCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(N1C=O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363221
Record name 4-bromopyrazolidine-1,2-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyrazolidine-1,2-dicarbaldehyde

CAS RN

162887-23-2
Record name 4-bromopyrazolidine-1,2-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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